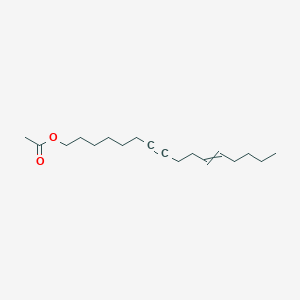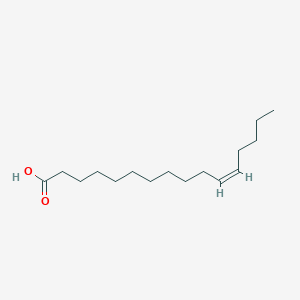
シクロ(プロ-ロイ)
説明
L, L-Cyclo(leucylprolyl), also known as cyclo(leu-pro) or gancidin W, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. L, L-Cyclo(leucylprolyl) exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). L, L-Cyclo(leucylprolyl) has been primarily detected in blood. Within the cell, L, L-cyclo(leucylprolyl) is primarily located in the cytoplasm. Outside of the human body, L, L-cyclo(leucylprolyl) can be found in alcoholic beverages. This makes L, L-cyclo(leucylprolyl) a potential biomarker for the consumption of this food product.
科学的研究の応用
線虫駆除活性
シクロ(プロ-ロイ)は、枯草菌培養物中で同定され、線虫駆除活性を有することが認められています . 卵の孵化を有意に阻害し、2齢幼虫の死亡を引き起こしました .
抗酸化活性
3-イソブチルヘキサヒドロピロロ[1,2-a]ピラジン-1,4-ジオンは、強力な抗酸化活性を示し、フリーラジカル関連疾患の予防剤として有用でした .
抗癌の可能性
ピロロ[1,2-a]ピラジン-1,4-ジオン、ヘキサヒドロ 3-(2-メチルプロピル) (PPDHMP)は、肺(A549)および子宮頸部(HeLa)癌細胞に対してin vitroで抗癌の可能性を示しました .
抗生物質
ピロロ[1,2-a]ピラジン-1,4-ジオン、ヘキサヒドロは、海洋細菌である黄色ブドウ球菌属から単離された抗生物質です。 株MB30 .
抗真菌活性
コリネバクテリウム属BCH-4からのシクロ(L-ロイ-L-プロ)は、アスペルギルス・フラバスの増殖を阻害します . 特定のタンパク質との強い相互作用があり、A. フラバス の優れた生育阻害を引き起こします。
抗病原性有効性
海洋性枯草菌からのシクロ(L-ロイ-L-プロ)は、リステリア・モノサイトゲネスにおけるバイオフィルム形成と病原性を軽減します .
神経保護効果
シクロ(L-プロ-L-フェニルアラニン)は、Ac2Fラット肝細胞およびSH-SY5Yヒト神経芽細胞でPPAR-γを活性化しました . この部分的PPAR-γアゴニストの神経保護効果は、SH-SY5Y細胞で様々なアッセイを用いて調べられました
作用機序
Target of Action
Cyclo(Pro-Leu) has been found to exhibit significant inhibitory activity against the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a key aspect of diabetes control .
Mode of Action
The compound interacts with its target, the α-glucosidase enzyme, inhibiting its activity . This inhibition can lead to a reduction in the breakdown of complex carbohydrates into glucose, thereby controlling postprandial blood glucose levels . Furthermore, Cyclo(Pro-Leu) has been found to have cytotoxic activity against various cell lines, indicating its potential use in cancer research .
Biochemical Pathways
The primary biochemical pathway affected by Cyclo(Pro-Leu) is the carbohydrate digestion pathway, specifically the breakdown of complex carbohydrates into glucose . By inhibiting α-glucosidase, Cyclo(Pro-Leu) can potentially disrupt this pathway, leading to a reduction in postprandial blood glucose levels .
Pharmacokinetics
These properties can enhance their bioavailability and therapeutic potential .
Result of Action
The inhibition of α-glucosidase by Cyclo(Pro-Leu) can lead to a significant reduction in postprandial blood glucose levels . This makes it a potential candidate for the management of diabetes . Additionally, its cytotoxic activity against various cell lines suggests potential applications in cancer research .
Action Environment
The action of Cyclo(Pro-Leu) can be influenced by various environmental factors. For instance, the compound’s antifungal activity was found to be regulated by diketopiperazines
特性
IUPAC Name |
3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951384 | |
| Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2873-36-1, 5654-86-4 | |
| Record name | Gancidin W | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Cyclo(Pro-Leu)?
A1: Cyclo(Pro-Leu) has a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol. [, , ] []: https://www.semanticscholar.org/paper/0ea54b33e7d98008c38e62c9d34967ca53b695b []: https://www.semanticscholar.org/paper/824394fef8c4ae3f624cb697430b4aae179ed181 []: https://www.semanticscholar.org/paper/6c7833df89894c92349dad2d36ce414568b76cb7
Q2: How is Cyclo(Pro-Leu) structurally characterized?
A2: Cyclo(Pro-Leu)'s structure is determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , ] []: https://www.semanticscholar.org/paper/0eeef5acb3bfca074f055751fd6a585bf6cb09c8 []: https://www.semanticscholar.org/paper/a81dd4cad7c20b60074ddab843de6fafa1976154 []: https://www.semanticscholar.org/paper/d4932033f9f8a015768b8836663241612e7ef8c8 []: https://www.semanticscholar.org/paper/7110d5f1b34cf3e7193ac8f9a91dcb174a6658ea
Q3: What spectroscopic data is available for Cyclo(Pro-Leu)?
A3: NMR data, including 1H-NMR and 13C-NMR, provides information about the hydrogen and carbon environments within the molecule, respectively. Mass spectrometry data, particularly high-resolution mass spectrometry (HRMS), confirms the molecular weight and provides insights into the fragmentation pattern of the compound. [, , , ] []: https://www.semanticscholar.org/paper/dae4452ebe16c93c565a8374c1640c39b2ffa35e []: https://www.semanticscholar.org/paper/08531d601649e2da978a4e49e5b49c16420e214e []: https://www.semanticscholar.org/paper/726d90e1a80bd17cf5db13f06e4c80915ad2d408 []: https://www.semanticscholar.org/paper/73f4bb1b1ff4a99c0b5ce7ca9a0214a5a929bde8
Q4: What are the known biological activities of Cyclo(Pro-Leu)?
A4: Cyclo(Pro-Leu) has been reported to exhibit several biological activities, including antimicrobial, antitumor, and quorum sensing inhibition. [, , , ] []: https://www.semanticscholar.org/paper/0eeef5acb3bfca074f055751fd6a585bf6cb09c8 []: https://www.semanticscholar.org/paper/af2e0ca434c82c72d6c798d120e56b9c42a21e18 []: https://www.semanticscholar.org/paper/c01881cee0f6e63fa823ee1a8fa65ee6e26f8a96 []: https://www.semanticscholar.org/paper/d6327e3aeed84b6e3c0ab12f19e16eebe546ca41
Q5: How does Cyclo(Pro-Leu) act as a quorum sensing inhibitor?
A5: Research suggests that Cyclo(Pro-Leu) can interfere with the communication system used by bacteria, known as quorum sensing, potentially disrupting their ability to form biofilms and regulate virulence factors. [, , ] []: https://www.semanticscholar.org/paper/0bdd792a03b23eabc8f38ab6f76f9264e8f982b9 []: https://www.semanticscholar.org/paper/c3d7a5eddb3a6bdf43ced074a220ec7a82aa2f03 []: https://www.semanticscholar.org/paper/74f66890aafb3bf7943347e14dcf99587a77f005
Q6: What are the potential applications of Cyclo(Pro-Leu)?
A6: Due to its diverse biological activities, Cyclo(Pro-Leu) is being investigated for potential applications in medicine and agriculture. This includes the development of new antimicrobial agents, anticancer drugs, and biocontrol agents against plant pathogens. [, , ] []: https://www.semanticscholar.org/paper/af2e0ca434c82c72d6c798d120e56b9c42a21e18 []: https://www.semanticscholar.org/paper/c01881cee0f6e63fa823ee1a8fa65ee6e26f8a96 []: https://www.semanticscholar.org/paper/7653e7212d891b7631df19ef5774e8746ff83f34
Q7: What is the role of Cyclo(Pro-Leu) in fungal interactions?
A7: Cyclo(Pro-Leu) has been identified in various fungi, including plant pathogens. Its role in these organisms is still under investigation, but it is thought to play a role in communication, competition, and potentially pathogenicity. [, ] []: https://www.semanticscholar.org/paper/85785c25a9695374865d33f2118a505133295c53 []: https://www.semanticscholar.org/paper/bdd8c9e9289f5d448529fd2f6c01535f5c8395fb
Q8: Where is Cyclo(Pro-Leu) naturally found?
A8: Cyclo(Pro-Leu) has been isolated from a wide range of sources, including bacteria, fungi, marine sponges, and fermented foods like yoghurt and sherry wines. [, , , , , ] []: https://www.semanticscholar.org/paper/3f9ce5a1ee70c0b76494749ac01b9ec7306d64f4 []: https://www.semanticscholar.org/paper/5816b16c1fdc80a7e37a052eddfe2baf0c0c4341 []: https://www.semanticscholar.org/paper/824394fef8c4ae3f624cb697430b4aae179ed181 []: https://www.semanticscholar.org/paper/a9d310e9880c654e1a0dd2caf95dcb4dc66b97d1 []: https://www.semanticscholar.org/paper/71fd1094e6853abff1496948457c4d160e131a38 []: https://www.semanticscholar.org/paper/7110d5f1b34cf3e7193ac8f9a91dcb174a6658ea
Q9: Can Cyclo(Pro-Leu) be chemically synthesized?
A9: Yes, Cyclo(Pro-Leu) can be chemically synthesized using various methods, including solid-phase peptide synthesis and solution-phase cyclization reactions. [, ] []: https://www.semanticscholar.org/paper/0ea54b33e7d98008c38e62c9d34967ca53b695b []: https://www.semanticscholar.org/paper/62250e9ffdbc5e6d28092389c1381df3be8803e6
Q10: What are the current research interests regarding Cyclo(Pro-Leu)?
A11: Ongoing research on Cyclo(Pro-Leu) focuses on understanding its mode of action, exploring its potential as a lead compound for drug development, and investigating its ecological role in various biological systems. [, , ] []: https://www.semanticscholar.org/paper/c3d7a5eddb3a6bdf43ced074a220ec7a82aa2f03 []: https://www.semanticscholar.org/paper/c01881cee0f6e63fa823ee1a8fa65ee6e26f8a96 []: https://www.semanticscholar.org/paper/d2ad1d0d987e9cb2f27dd80eb7aacbf44d9a1dc0
Q11: What are the challenges in developing Cyclo(Pro-Leu) into a therapeutic agent?
A11: Challenges include optimizing its potency and selectivity, improving its bioavailability and pharmacokinetic properties, and assessing its potential toxicity and safety profile.
Q12: What are the future directions for Cyclo(Pro-Leu) research?
A12: Future research directions include investigating its structure-activity relationships, developing more efficient production methods, and conducting preclinical and clinical trials to evaluate its therapeutic potential.
Q13: What are the potential benefits of using Cyclo(Pro-Leu) as an antimicrobial agent?
A15: Cyclo(Pro-Leu)'s potential as an antimicrobial agent lies in its ability to disrupt bacterial communication systems (quorum sensing), offering a novel approach to combat antibiotic resistance. By targeting this communication pathway, Cyclo(Pro-Leu) could potentially inhibit bacterial virulence without directly killing them, potentially reducing the development of resistance. [] []: https://www.semanticscholar.org/paper/c01881cee0f6e63fa823ee1a8fa65ee6e26f8a96
Q14: Has Cyclo(Pro-Leu) been studied for its potential impact on human health?
A16: While research on Cyclo(Pro-Leu)'s direct impact on human health is limited, its presence in fermented foods suggests it is likely safe for consumption in low quantities. Further research is necessary to understand its potential benefits and risks to human health fully. [] []: https://www.semanticscholar.org/paper/5816b16c1fdc80a7e37a052eddfe2baf0c0c4341
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















